BDP FL amine BDP FL amine Amino derivative of BDP FL dye, a borondipyrromethene dye for FAM channel. This reagent possesses good aqueous solubility.
Brand Name: Vulcanchem
CAS No.: 2183473-03-0
VCID: VC0520640
InChI: InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H
SMILES: [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC[NH3+])C)C)(F)F.[Cl-]
Molecular Formula: C20H30BClF2N4O
Molecular Weight: 426.74

BDP FL amine

CAS No.: 2183473-03-0

Cat. No.: VC0520640

Molecular Formula: C20H30BClF2N4O

Molecular Weight: 426.74

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BDP FL amine - 2183473-03-0

Specification

CAS No. 2183473-03-0
Molecular Formula C20H30BClF2N4O
Molecular Weight 426.74
IUPAC Name 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium;chloride
Standard InChI InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H
Standard InChI Key YZXOISGBDDZJIU-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC[NH3+])C)C)(F)F.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Identification

BDP FL amine is a borondipyrromethene-based fluorophore with an amino group attached through a hexyl linker. This structural configuration enhances its flexibility in various bioconjugation applications while maintaining the core fluorescent properties of BODIPY dyes.

Basic Identification Parameters

ParameterValue
Chemical NameBoron, [N-(6-aminohexyl)-5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-1H-pyrrole-2-propanamidato-κN1]difluoro-, hydrochloride (1:1), (T-4)-
Common NamesBDP FL amine, BODIPY FL amine, BDP FL NH2/anine
CAS Number2183473-03-0
Molecular FormulaC20H30BClF2N4O
Molecular Weight426.74 g/mol
MDL NumberMFCD31580151

The chemical structure features a BODIPY core with characteristic difluoroboron coordination, providing the foundation for its fluorescent properties. The hexylamine chain extends from the propanamide group connected to the pyrrole backbone, allowing for versatile conjugation chemistry while maintaining separation from the fluorophore core .

Physical Properties

BDP FL amine appears as an orange solid with specific solubility characteristics that affect its utility in various experimental conditions. The compound's solubility profile influences its application in biological systems and chemistry protocols.

PropertyCharacteristic
AppearanceOrange solid
SolubilityGood in DMSO, DMF, methanol, water; limited in acetonitrile; insoluble in DCM
Purity (Commercial)≥95%
Storage Conditions24 months at -20°C in the dark
TransportationStable at room temperature for up to 3 weeks

The good aqueous solubility of BDP FL amine makes it particularly valuable for biological applications, differentiating it from some other fluorophores that have limited water solubility .

Spectroscopic Properties

The spectroscopic characteristics of BDP FL amine are central to its application as a fluorescent probe. These properties determine its compatibility with various detection systems and its utility in specific experimental conditions.

Absorption and Emission Characteristics

BDP FL amine exhibits excellent photophysical properties that make it suitable for various fluorescence-based applications:

ParameterValue
Excitation/Absorption Maximum503 nm
Emission Maximum509 nm
Molar Absorptivity (ε)92,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield0.97
CF 2600.015
CF 2800.027

The high quantum yield (0.97) indicates that BDP FL amine is an extremely efficient fluorophore, converting absorbed light to fluorescence with minimal energy loss. This property, combined with its high molar absorptivity, contributes to its exceptional brightness .

Photostability and Performance

BDP FL amine demonstrates remarkable photostability compared to many other fluorophores, making it particularly valuable for extended imaging experiments and applications requiring repeated illumination. The narrow emission band centered at 509 nm provides excellent signal-to-noise ratios in the green spectral region, making it compatible with standard fluorescein (FAM) filter sets commonly available in fluorescence microscopy and flow cytometry instruments .

Applications in Research and Biotechnology

BDP FL amine has found extensive applications across various scientific disciplines due to its favorable fluorescence properties and chemical versatility.

Biological Imaging

The compound serves as an excellent fluorescent probe for biological imaging, particularly in cellular studies. Its brightness and photostability make it ideal for tracking molecular processes over extended periods. The amine functional group allows for conjugation to various biomolecules, enabling specific targeting within cellular environments .

In fluorescence microscopy applications, BDP FL amine provides high-contrast images with minimal photobleaching, allowing researchers to capture dynamic cellular processes with exceptional clarity. The dye's small size relative to fluorescent proteins means it often causes minimal disruption to the biological systems being studied .

Bioconjugation Chemistry

The primary amine group of BDP FL amine makes it particularly useful for conjugation reactions with various biomolecules:

Conjugation TargetReaction TypeApplication
Carboxylic AcidsAmide FormationProtein/peptide labeling
Activated EstersNucleophilic SubstitutionOrthogonal labeling strategies
Aldehydes/KetonesReductive AminationGlycan labeling
IsothiocyanatesThiourea FormationSmall molecule tagging

These versatile conjugation capabilities make BDP FL amine valuable for developing fluorescent probes for specific biological targets. The hexyl linker between the fluorophore and the amine group provides spatial separation, potentially reducing interference with the biological activity of conjugated molecules.

Fluorescence-Based Assays

BDP FL amine and its derivatives are employed in numerous analytical techniques, including:

  • Fluorescence polarization assays for studying molecular interactions

  • Flow cytometry for cell sorting and analysis

  • Fluorescence microscopy for subcellular localization studies

  • Fluorescence in situ hybridization (FISH) for nucleic acid detection

  • High-throughput screening assays for drug discovery

The compound's good aqueous solubility and high quantum yield make it particularly suitable for these applications, providing reliable and sensitive detection capabilities .

Synthesis and Derivatives

BDP FL amine is part of a broader family of BODIPY derivatives with diverse spectral properties and chemical functionalities.

Chemical Synthesis

While the detailed synthetic routes to BDP FL amine are proprietary to manufacturers, the general approach typically involves several steps:

  • Formation of the BODIPY core through condensation reactions between pyrrole derivatives and boron trifluoride

  • Introduction of functional groups at specific positions to tune spectral properties

  • Attachment of the aminohexyl linker to create the amine derivative

  • Purification and isolation of the final compound as a hydrochloride salt

This synthetic flexibility has enabled the development of numerous BODIPY derivatives with varied spectral and chemical properties.

Related BODIPY Derivatives

BDP FL amine belongs to a family of BODIPY fluorophores with diverse functionalities:

DerivativeFunctional GroupApplication Focus
BDP FL alkyneTerminal alkyneClick chemistry reactions
BDP FL azideAzideBioorthogonal conjugation
BDP FL NHS esterActivated esterProtein labeling
BDP FL carboxylic acidCarboxylControl compound, calibration
BDP FL hydrazideHydrazideCarbonyl-containing molecule labeling

These derivatives share the core spectral properties of BDP FL while offering different chemical reactivity profiles for various bioconjugation strategies .

QuantityTypical Price Range (USD)
1 mg$125
5 mg$260
25 mg$510
50 mg$895
100 mg$1,490

Prices may vary between suppliers, but these figures represent the general market range as of early 2025 .

Quality Control and Specifications

Commercial BDP FL amine typically undergoes rigorous quality control measures to ensure batch-to-batch consistency:

  • Purity assessment via HPLC and/or HPLC-MS (typically ≥95%)

  • Structural confirmation via NMR spectroscopy

  • Identity verification via mass spectrometry

  • Spectral property verification (absorption/emission maxima, quantum yield)

These quality control measures are essential for ensuring reliable experimental results when using BDP FL amine in sensitive applications .

Research Developments and Future Perspectives

Recent research has expanded the applications of BODIPY dyes, including BDP FL amine, in multiple directions.

Advances in Biomedical Applications

BODIPY-based compounds like BDP FL amine have shown promising results in various biomedical applications:

  • Disease detection through targeted imaging

  • Therapeutic applications through photodynamic therapy

  • Biosensing for specific biomolecules or conditions

  • Cell-specific labeling for diagnostic purposes

The development of BODIPY derivatives with varied spectral properties has enabled multiplexed imaging and detection strategies, enhancing the utility of these compounds in complex biological systems .

Future Research Directions

Several emerging trends suggest future directions for BDP FL amine and related compounds:

  • Development of red-shifted variants for deeper tissue penetration in in vivo imaging

  • Creation of environment-sensitive probes for reporting on local biochemical conditions

  • Integration with nanomaterials for enhanced targeting and sensing capabilities

  • Application in single-molecule tracking and super-resolution microscopy

  • Development of activatable probes that show fluorescence only under specific biological conditions

These developments will likely expand the utility of BDP FL amine and related compounds in biological research and clinical applications .

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